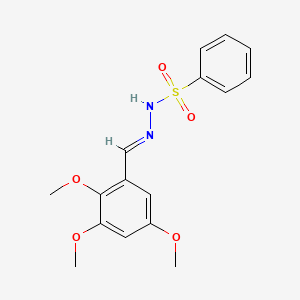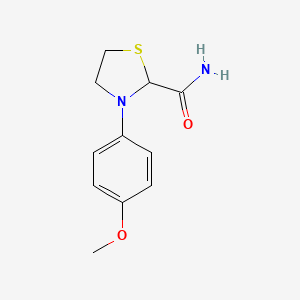
N'-(2,3,5-trimethoxybenzylidene)benzenesulfonohydrazide
Übersicht
Beschreibung
“N’-(2,3,5-trimethoxybenzylidene)benzenesulfonohydrazide” is a chemical compound that likely belongs to the class of organic compounds known as benzylidene compounds . These are characterized by a structure containing a benzylidene moiety, which consists of a benzene ring connected to a CH= group .
Physical and Chemical Properties Analysis
The physical and chemical properties of “N’-(2,3,5-trimethoxybenzylidene)benzenesulfonohydrazide” would depend on its specific molecular structure. Without specific data, it’s difficult to provide an accurate analysis .Wissenschaftliche Forschungsanwendungen
Sensor Development
N'-(2,3,5-trimethoxybenzylidene)benzenesulfonohydrazide derivatives have been utilized in developing sensors for detecting various heavy metals and ions. For instance, these derivatives have been used to create sensitive and selective sensors for mercury (Hg2+) and yttrium ion (Y3+). These sensors have shown high sensitivity, a wide linear dynamic range, and satisfactory results in spiked water and industrial samples (Hussain et al., 2017), (Hussain et al., 2017).
Antimicrobial and Antioxidant Agents
Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. Some derivatives have shown potent biological activity, with specific compounds being highly effective antimicrobial agents. Moreover, certain compounds also exhibited significant hydrogen peroxide scavenging activity, highlighting their potential as antioxidants (Malhotra et al., 2012).
Corrosion Inhibition
These derivatives have been studied for their ability to inhibit corrosion, particularly on mild steel in acidic environments. They have been shown to act as mixed-type inhibitors, effectively preventing corrosion through chemisorption on the steel surface (Kumari et al., 2017).
DNA Interaction and Biological Screening
Certain this compound derivatives have been shown to interact with salmon sperm DNA, indicating their potential in biological studies and applications. These compounds have demonstrated remarkable activities in various areas, including antimicrobial, antioxidant, and cytotoxic activities (Sirajuddin et al., 2013).
Zukünftige Richtungen
The study of “N’-(2,3,5-trimethoxybenzylidene)benzenesulfonohydrazide” and similar compounds could be a promising area of research, given the interesting properties of benzylidene compounds. Future research could focus on synthesizing the compound and studying its physical and chemical properties, as well as potential biological activities .
Eigenschaften
IUPAC Name |
N-[(E)-(2,3,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-21-13-9-12(16(23-3)15(10-13)22-2)11-17-18-24(19,20)14-7-5-4-6-8-14/h4-11,18H,1-3H3/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLUWHULMMFRMB-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)OC)C=NNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)OC)/C=N/NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670916 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3914906.png)
![1-(4-Methylpiperazin-1-yl)-3-[4-[[(2-propan-2-yl-1,3-thiazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol](/img/structure/B3914921.png)
![2-[2-(3-bromophenyl)vinyl]-3-(2-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B3914927.png)
![1,3,7-trimethyl-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3914932.png)
![2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B3914940.png)
![7-hydroxy-3-(4-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3914945.png)
![N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B3914949.png)
![N-[3-(3-methylphenyl)phenyl]-1-(1,3-thiazole-4-carbonyl)piperidine-3-carboxamide](/img/structure/B3914951.png)
![METHYL (4Z)-2-METHYL-5-OXO-4-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B3914981.png)

![ethyl 4-[[(E)-2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B3915008.png)
![4-(4-acetylphenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3915016.png)
![ethyl 4-[[(E)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B3915020.png)
![5-[[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-methylamino]methyl]-2-methoxyphenol](/img/structure/B3915022.png)
